N-(3-chloro-4-fluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic small molecule characterized by a bicyclic triazolopyrimidine core fused with a triazole and pyrimidine ring. Key structural features include:
- Triazolopyrimidine backbone: The [1,2,3]triazolo[4,5-d]pyrimidine system provides a rigid planar structure conducive to interactions with biological targets.
- 3-Ethyl substituent: An ethyl group at position 3 of the triazole ring enhances lipophilicity compared to bulkier substituents.
- 7-Oxo group: A ketone at position 7 of the pyrimidine ring enables hydrogen bonding and influences electronic properties.
- 3-Chloro-4-fluorophenyl acetamide: The aromatic ring, substituted with chloro (electron-withdrawing) and fluoro (metabolic stability-enhancing) groups, is linked via an acetamide bridge.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRELNFIKUQPFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F5060-0216 or VU0632779-1, is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells. Therefore, it is a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This disruption can lead to cell cycle arrest, preventing the cell from dividing. The downstream effects of this include reduced tumor growth and potentially the induction of apoptosis (programmed cell death) in cancer cells.
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. This suggests that the compound could be a potent anticancer agent.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-fluoro phenyl moiety and a triazolo-pyrimidine framework. These structural components are known to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- 1,2,4-Triazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies demonstrated that certain triazole compounds had Minimum Inhibitory Concentrations (MICs) as low as 0.125–8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The triazole core is also associated with anticancer properties. Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:
- PARP Inhibition : Some derivatives targeting poly(ADP-ribose) polymerase (PARP) have demonstrated promise as anticancer agents by interfering with DNA repair processes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chloro and fluoro substituents on the phenyl ring can enhance lipophilicity and improve binding affinity to biological targets.
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated the antibacterial efficacy of triazole derivatives against resistant strains. The results indicated that modifications in the triazole ring could lead to improved activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. The findings revealed that specific structural modifications resulted in enhanced apoptosis in cancer cells .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds.
Comparison with Similar Compounds
Implications :
- The ethyl group in the target compound improves solubility compared to the 2-fluorobenzyl group in CAS 863458-59-7, which introduces steric bulk and aromaticity.
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
Implications :
- The acetamide linker in the target compound may offer greater conformational flexibility than flumetsulam’s rigid sulfonamide , affecting membrane permeability.
- The triazolo[4,5-d]pyrimidine core in the target compound differs from flumetsulam’s triazolo[1,5-a]pyrimidine , altering π-π stacking and dipole interactions.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
| Property | Target Compound | Oxadixyl |
|---|---|---|
| Core Structure | Triazolopyrimidine | Oxazolidinyl-acetamide |
| Functional Groups | 7-Oxo, chloro, fluoro | Methoxy, oxazolidinone |
| Molecular Weight | ~400 (estimated) | ~278 |
Implications :
- Oxadixyl’s oxazolidinone ring introduces a polar, hydrogen-bond-accepting moiety absent in the target compound, which may influence target specificity (e.g., fungal vs. insecticidal).
- The methoxy group in oxadixyl enhances hydrophilicity, contrasting with the target compound’s lipophilic chloro-fluorophenyl group.
Research Findings and Structural-Activity Relationships (SAR)
- Electron-Withdrawing Substituents : The 3-chloro-4-fluoro group in the target compound likely enhances binding to electron-rich enzyme active sites compared to methyl or hydrogen substituents .
- Triazole Substituents : Smaller alkyl groups (e.g., ethyl ) optimize lipophilicity without compromising solubility, whereas bulkier groups (e.g., benzyl ) may hinder diffusion .
- Linker Chemistry : Acetamide linkers balance flexibility and stability, while sulfonamides (e.g., flumetsulam) or thioethers (e.g., CAS 863458-59-7) introduce distinct electronic and steric profiles .
Preparation Methods
Preparation of 3-Ethyl-7-Oxo-3H,6H,7H-[1, Triazolo[4,5-d]Pyrimidine
The triazolopyrimidine core is synthesized via cyclocondensation of 4-amino-5-azido-6-chloropyrimidine with ethyl acetoacetate under basic conditions. A patent by US11548883B2 details optimized conditions using:
Synthesis of 2-Bromo-N-(3-Chloro-4-Fluorophenyl)Acetamide
The acetamide side chain precursor is prepared by bromoacetylation of 3-chloro-4-fluoroaniline:
-
Acylation : React aniline with bromoacetyl bromide (1.1 eq) in dichloromethane at 0°C.
-
Quenching : Add ice-water mixture, extract with DCM, dry over Na₂SO₄.
-
Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) gives 85% yield.
Key Coupling Reactions
Nucleophilic Substitution at C6
The triazolopyrimidine core undergoes SNAr reaction with 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide:
Conditions :
-
Solvent : Dimethylacetamide (DMAc)
-
Base : DBU (1,8-diazabicycloundec-7-ene, 2.0 eq)
-
Workup : Pour into ice-water, filter precipitate, wash with methanol.
Yield Optimization :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DBU | DMAc | 100 | 8 | 67 |
| K₂CO₃ | DMF | 120 | 12 | 52 |
| Cs₂CO₃ | NMP | 90 | 10 | 58 |
Data adapted from WO2016185485A2 and US11548883B2.
Crystallization and Polymorph Control
Solvent Screening for Final Product
WO2016185485A2 discloses a crystallization process using mixed solvents:
-
Dissolution : Crude product in isobutyl acetate (5 vol) at 60°C.
-
Antisolvent Addition : Dropwise addition of methylcyclohexane (3 vol).
-
Seeding : Add 1% w/w crystalline Form R (characterized by XRD peaks at 8.9°, 12.3°, 16.7° 2θ).
Polymorph Stability :
| Form | Solvent System | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| R | Isobutyl acetate/MeCH | 218–220 | 0.12 |
| S | EtOH/H₂O | 210–212 | 0.35 |
Analytical Characterization
Spectroscopic Validation
X-Ray Diffraction Data
Form R exhibits characteristic peaks (d-spacings):
Scale-Up Considerations
Pilot Plant Parameters
-
Reactor Type : 100 L glass-lined jacketed reactor
-
Mixing : 250 rpm with pitched-blade turbine
Environmental Impact :
-
PMI (Process Mass Intensity) : 32 kg/kg API
-
Waste Streams : 68% organic solvents (recycled via distillation), 22% aqueous salts.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Linear Synthesis | 5 | 41 | 99.2 | 1.00 |
| Convergent | 3 | 58 | 99.5 | 0.85 |
| One-Pot | 2 | 37 | 98.1 | 0.92 |
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide?
The synthesis involves multi-step reactions, typically starting with the assembly of the triazolopyrimidine core. Key steps include:
- Step 1 : Formation of the triazole ring via cyclization of azide precursors under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
- Step 2 : Introduction of the ethyl group at position 3 of the triazolopyrimidine via alkylation, using ethyl halides and a base (e.g., K₂CO₃) .
- Step 3 : Coupling the acetamide moiety through a nucleophilic substitution or amidation reaction, often employing coupling agents like EDCI/HOBt in dichloromethane .
Q. Critical Parameters :
- Purity of intermediates is monitored via TLC and HPLC .
- Final product characterization uses , , and HRMS .
Q. How is the compound characterized structurally, and what analytical methods are prioritized?
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is preferred. Software like SHELXL refines crystallographic data to resolve bond angles and torsional strain .
- Spectroscopy :
- identifies aromatic protons (δ 7.2–8.1 ppm) and ethyl/methylene groups (δ 1.2–4.3 ppm) .
- IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1550 cm⁻¹) stretches .
- Mass Spectrometry : HRMS validates molecular weight (calculated for : 438.09 g/mol) .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound, and how are mechanisms of action studied?
- Kinase Inhibition : Analogous triazolopyrimidines inhibit cyclin-dependent kinases (CDKs). Assays include:
- In vitro kinase activity tests using ATP-competitive binding assays .
- Cell-based studies (e.g., apoptosis via flow cytometry or caspase-3 activation assays) .
- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., CDK2/4/6) confirms specificity. IC₅₀ values are compared with known inhibitors (e.g., Palbociclib) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity Variations : Impurities >5% skew results. Validate via HPLC (≥95% purity required) .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affect outcomes. Standardize using CLSI guidelines .
- Solubility Issues : Use DMSO stocks <0.1% to avoid cytotoxicity artifacts .
Q. What computational methods support the design of derivatives with enhanced activity?
- Molecular Docking : Tools like AutoDock Vina predict binding poses to CDK2/4 (PDB IDs: 1KE5, 2W96). Focus on hydrogen bonds with kinase hinge regions (e.g., Glu81/Lys89) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
Q. How does the compound’s stability under varying pH and solvent conditions impact experimental design?
-
Stability Profile :
Condition Stability Outcome Method Used pH 7.4 (PBS) Stable for 24h (≤5% degradation) HPLC monitoring Acidic (pH 2.0) Hydrolysis of acetamide (~30%) DMSO (10% v/v) No degradation after 1 week LC-MS
Recommendations : Use neutral buffers for biological assays and avoid prolonged exposure to acidic conditions .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
